3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative known for its intriguing chemical properties. It belongs to a class of organic compounds that are widely used in medicinal chemistry, particularly for their antibacterial and antitumor activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline. This intermediate can be synthesized through a multi-step process involving the sulfonylation of tetrahydroquinoline. The final step involves the chlorination of the intermediate compound using thionyl chloride under controlled conditions, followed by sulfonamide formation with 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
In industrial settings, the preparation of this compound involves optimizing the synthetic routes to enhance yield and purity. Key factors include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of chemical reactions, including:
Oxidation: : Involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Occurring with nucleophiles like amines or alcohols, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Amines, alcohols. These reactions typically occur under controlled temperatures and specific solvent conditions to ensure high selectivity and yield.
Major Products Formed
The major products from these reactions vary based on the reaction conditions but may include oxidized sulfonamide derivatives, reduced amine derivatives, and substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its reactive functional groups.
Biology
In biological research, it is studied for its potential as an antibacterial agent and its interaction with various biological targets.
Medicine
In medicinal chemistry, it is evaluated for its antitumor properties and its ability to inhibit specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stable sulfonamide structure.
Mechanism of Action
The mechanism of action typically involves the interaction of the sulfonamide group with specific biological targets. This interaction often inhibits the activity of enzymes or receptors, leading to the desired biological effect. The molecular targets can include bacterial enzymes or tumor cell receptors, where the compound disrupts normal cellular function.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide.
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-benzenesulfonamide.
Uniqueness
What sets 3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzenesulfonamide apart is its unique combination of functional groups, offering a distinct reactivity profile. Its ethylsulfonyl substitution provides additional steric and electronic properties, influencing its interaction with biological targets and its overall stability in chemical reactions.
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Properties
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S2/c1-3-26(22,23)21-10-4-5-14-11-15(7-9-18(14)21)20-27(24,25)16-8-6-13(2)17(19)12-16/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRQAYJXVHNXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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